molecular formula C10H17NOS B13250202 (2-Ethoxyethyl)[1-(thiophen-2-yl)ethyl]amine

(2-Ethoxyethyl)[1-(thiophen-2-yl)ethyl]amine

Cat. No.: B13250202
M. Wt: 199.32 g/mol
InChI Key: JDGOGDJQHVSFEI-UHFFFAOYSA-N
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Description

(2-Ethoxyethyl)[1-(thiophen-2-yl)ethyl]amine is an organic compound that belongs to the class of amines It features a thiophene ring, which is a five-membered ring containing sulfur, and an ethoxyethyl group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxyethyl)[1-(thiophen-2-yl)ethyl]amine typically involves multiple steps. One common method starts with the reaction of N,N-dimethylformamide (DMF) with thiophene to produce 2-thiophenecarbaldehyde. This intermediate is then reacted with isopropyl chloroacetate to form 2-thiopheneacetaldehyde. The aldehyde is subsequently converted to 2-thiopheneacetaldehyde oxime using hydroxylamine hydrochloride. Finally, reduction of the oxime yields 2-thiopheneethylamine .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to increase yield and purity, such as controlled temperatures, pressures, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxyethyl)[1-(thiophen-2-yl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming new bonds with different electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

(2-Ethoxyethyl)[1-(thiophen-2-yl)ethyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Ethoxyethyl)[1-(thiophen-2-yl)ethyl]amine involves its interaction with specific molecular targets. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Thiopheneethylamine: A simpler analog without the ethoxyethyl group.

    Thiophene-2-carboxaldehyde: Contains a formyl group instead of an amine.

    2-Thiophenemethylamine: Similar structure but with a methyl group instead of an ethoxyethyl group.

Uniqueness

(2-Ethoxyethyl)[1-(thiophen-2-yl)ethyl]amine is unique due to the presence of both the ethoxyethyl and thiophene groups. This combination provides distinct chemical properties, such as increased solubility and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C10H17NOS

Molecular Weight

199.32 g/mol

IUPAC Name

N-(2-ethoxyethyl)-1-thiophen-2-ylethanamine

InChI

InChI=1S/C10H17NOS/c1-3-12-7-6-11-9(2)10-5-4-8-13-10/h4-5,8-9,11H,3,6-7H2,1-2H3

InChI Key

JDGOGDJQHVSFEI-UHFFFAOYSA-N

Canonical SMILES

CCOCCNC(C)C1=CC=CS1

Origin of Product

United States

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